molecular formula C7H9NO2Se B14494027 N-Methylbenzeneselenonamide CAS No. 63591-15-1

N-Methylbenzeneselenonamide

Katalognummer: B14494027
CAS-Nummer: 63591-15-1
Molekulargewicht: 218.12 g/mol
InChI-Schlüssel: XAAQPQWJEXAYDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylbenzeneselenonamide is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and an N-methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Methylbenzeneselenonamide can be synthesized through several methods. One common approach involves the reaction of benzeneselenonyl chloride with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

C6H5SeCl+CH3NH2C6H5SeNHCH3+HCl\text{C}_6\text{H}_5\text{SeCl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SeNHCH}_3 + \text{HCl} C6​H5​SeCl+CH3​NH2​→C6​H5​SeNHCH3​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylbenzeneselenonamide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-Methylbenzeneselenonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-Methylbenzeneselenonamide involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzeneselenonamide: Lacks the N-methyl group, resulting in different chemical properties.

    N-Methylbenzenesulfonamide: Contains a sulfur atom instead of selenium, leading to different reactivity and applications.

    N-Methylbenzeneselenol: Contains a selenol group instead of an amide group, affecting its chemical behavior.

Uniqueness

N-Methylbenzeneselenonamide is unique due to the presence of both a selenium atom and an N-methyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

63591-15-1

Molekularformel

C7H9NO2Se

Molekulargewicht

218.12 g/mol

IUPAC-Name

N-phenylselenonylmethanamine

InChI

InChI=1S/C7H9NO2Se/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3

InChI-Schlüssel

XAAQPQWJEXAYDM-UHFFFAOYSA-N

Kanonische SMILES

CN[Se](=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.